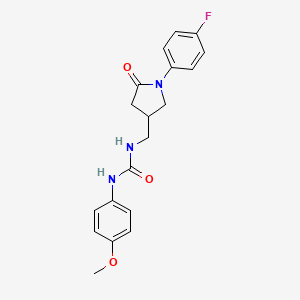

1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)urea

Description

1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)urea (CAS: 877640-48-7, BG14245) is a urea derivative featuring a pyrrolidin-5-one core substituted with a 4-fluorophenyl group and a 4-methoxyphenylurea moiety. Its molecular formula is C₁₈H₁₈FN₃O₃, with a molecular weight of 343.35 g/mol. The compound combines electron-withdrawing (fluorine) and electron-donating (methoxy) groups, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

1-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(4-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O3/c1-26-17-8-4-15(5-9-17)22-19(25)21-11-13-10-18(24)23(12-13)16-6-2-14(20)3-7-16/h2-9,13H,10-12H2,1H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLOMDNMTDDNOJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)urea is a synthetic organic molecule that has garnered significant interest in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Formula

- Molecular Formula: CHNO

- Molecular Weight: 353.4 g/mol

- CAS Number: 946220-05-9

Structural Features

The compound features:

- A pyrrolidinone ring, which is known for its role in various biological activities.

- A fluorophenyl group , which enhances lipophilicity and may influence receptor interactions.

- A methoxyphenyl urea moiety , contributing to its biological profile.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.

- Receptor Binding : It is hypothesized that the compound interacts with various receptors, modulating their activity and leading to physiological effects.

Therapeutic Potential

Research indicates potential applications in:

- Anti-inflammatory : The compound's structure suggests it may inhibit pro-inflammatory pathways.

- Analgesic : Similar compounds have shown pain-relieving properties.

- Anticancer : Preliminary studies suggest it may exhibit cytotoxic effects against certain cancer cell lines.

Case Studies and Experimental Data

-

In Vitro Studies :

- A study conducted on various cancer cell lines revealed that the compound exhibited significant cytotoxicity at concentrations as low as 10 µM, indicating potential as an anticancer agent.

- Enzyme assays demonstrated that the compound effectively inhibited the activity of certain kinases involved in cancer progression.

- Animal Models :

Comparative Analysis

To understand the biological activity better, comparisons with similar compounds can be beneficial:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxyphenyl)urea | Chlorophenyl | Moderate enzyme inhibition |

| 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(p-tolyl)urea | Tolyl | High receptor affinity |

Pharmacokinetics

Preliminary pharmacokinetic studies suggest:

- Absorption : Rapid absorption post-administration.

- Distribution : Widely distributed across tissues with a notable concentration in the liver and kidneys.

- Metabolism : Primarily metabolized by hepatic enzymes.

- Excretion : Excreted mainly via urine.

Comparison with Similar Compounds

Comparison with Structural Analogs

Urea Derivatives with Pyrrolidinone Scaffolds

1-(3-Fluoro-4-methylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894017-82-4)

- Structure : Replaces the 4-methoxyphenyl group with a 3-fluoro-4-methylphenyl group.

- Molecular Weight: 345.3 g/mol (vs. 343.35 for BG14245), with minimal impact on bioavailability.

- Activity: No direct activity data, but the fluorine and methyl groups may alter target affinity .

1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea (CAS 954696-99-2)

Non-Urea Compounds: Chalcone Derivatives

Chalcones (α,β-unsaturated ketones) share aromatic substituents with BG14245 but differ in core structure. Key examples from crystallographic studies include:

(E)-1-(4-Fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

- Structure : Chalcone with 4-fluorophenyl and 4-methoxyphenyl groups.

- Key Differences: Planarity: The chalcone’s conjugated system allows for planar conformations (dihedral angles: 7.14°–56.26°), whereas BG14245’s pyrrolidinone introduces non-planar steric effects. Activity: Chalcones with para-fluorine and methoxy substitutions (e.g., compound 2h, IC₅₀ = 13.82 μM) show moderate inhibitory activity, but BG14245’s urea linkage may enable hydrogen bonding unavailable in chalcones .

Thiadiazole Urea Analogs

1-(4-Fluorophenyl)-3-{5-[(2-oxopropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea (BG14246, CAS 886937-55-9)

- Structure: Replaces pyrrolidinone with a thiadiazole ring.

- Key Differences: Solubility: The thiadiazole and sulfanyl groups may improve aqueous solubility compared to BG14245. Molecular Weight: 326.37 g/mol (vs.

Structure–Activity Relationship (SAR) Trends

Substituent Effects

- Electronegativity : Fluorine at the para position (e.g., BG14245, compound 2j) correlates with lower IC₅₀ values in chalcones (4.35–70.79 μM) . Similarly, BG14245’s fluorine may enhance target binding.

- Methoxy vs. Methyl : Methoxy groups (electron-donating) reduce activity in chalcones compared to halogens (electron-withdrawing). BG14245’s 4-methoxyphenyl group may balance hydrophobicity and hydrogen-bonding capacity .

Conformational Analysis

- Pyrrolidinone vs. Chalcones’ planar structures allow π–π stacking but may lack selectivity due to flexibility .

Q & A

Basic: What synthetic strategies are recommended for preparing 1-((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)urea?

Answer:

The synthesis typically involves a multi-step approach:

Pyrrolidinone Core Formation : React 4-fluorophenylamine with a γ-ketoester to form the 5-oxopyrrolidin-3-yl scaffold via cyclization .

Methylation : Introduce the methyl group at the 3-position of the pyrrolidinone ring using alkylating agents (e.g., methyl iodide) under basic conditions.

Urea Linkage : Couple the intermediate with 4-methoxyphenyl isocyanate via nucleophilic addition-elimination to form the urea bond.

Key Considerations : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products, particularly during urea bond formation. Use TLC or HPLC for intermediate purification .

Basic: How can structural characterization of this compound be rigorously validated?

Answer:

Combine spectroscopic and crystallographic methods:

- NMR : Assign signals for the 4-fluorophenyl (δ ~7.2–7.4 ppm, aromatic), 4-methoxyphenyl (δ ~6.8–7.1 ppm), and urea NH protons (δ ~8.5–9.5 ppm, exchangeable) .

- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between urea groups). Use SHELX software for refinement .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS) with exact mass matching (<5 ppm error) .

Basic: What preliminary biological screening assays are suitable for this compound?

Answer:

Prioritize assays based on structural analogs (e.g., chalcones and urea derivatives):

- Antimicrobial Activity : Test against Gram-positive/negative bacteria (MIC assays) .

- Anticancer Potential : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .

- Enzyme Inhibition : Screen against kinases or proteases (e.g., tyrosine kinases) due to urea’s hydrogen-bonding capacity .

Advanced: How can crystallographic data resolve discrepancies in proposed molecular conformations?

Answer:

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O, N–H···O) to validate hydrogen-bonding patterns in the solid state .

- Torsion Angle Validation : Compare experimental (X-ray) vs. computational (DFT) dihedral angles for the urea linkage and pyrrolidinone ring. Discrepancies >5° may indicate crystal packing effects .

- Polymorphism Screening : Use differential scanning calorimetry (DSC) to detect alternative crystalline forms affecting bioavailability .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Answer:

Systematically modify substituents and analyze effects:

- Fluorophenyl Group : Replace with chloro or methyl groups to assess electron-withdrawing/donating effects on target binding .

- Methoxy Position : Test para- vs. meta-substitution on the phenyl ring to evaluate steric/electronic contributions .

- Urea Linker : Replace with thiourea or amide groups to probe hydrogen-bonding requirements .

Data Analysis : Use multivariate regression (e.g., CoMFA) to correlate substituent properties (logP, polarizability) with activity .

Advanced: What strategies improve metabolic stability of the pyrrolidinone-urea scaffold?

Answer:

- Deuterium Labeling : Replace labile hydrogens (e.g., urea NH) with deuterium to slow oxidative metabolism .

- Prodrug Design : Mask the urea as a carbamate ester to enhance permeability and reduce first-pass metabolism .

- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies to identify metabolic hotspots .

Advanced: How should contradictory biological data (e.g., varying IC50 values across studies) be addressed?

Answer:

- Assay Standardization : Control variables (cell passage number, serum concentration) to minimize inter-lab variability .

- Target Engagement Studies : Use SPR or ITC to directly measure binding affinity to the proposed target, bypassing cellular context .

- Meta-Analysis : Pool data from multiple studies (e.g., ChEMBL) to identify trends obscured by small sample sizes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.